Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the chlorine atom and the ester group in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 6-chloro-1,2,3,4-tetrahydroisoquinoline core.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and an appropriate acid catalyst.
Chirality Introduction: The (S)-configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the ester group or the chlorine atom, resulting in various reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create a range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include quinoline derivatives, reduced esters, and various substituted tetrahydroisoquinolines.
Scientific Research Applications
(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: The enantiomer of the compound, which may have different biological activities.
6-Chloro-1,2,3,4-tetrahydroisoquinoline: The parent compound without the ester group.
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A similar compound without the chlorine atom.
Uniqueness: (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both the chlorine atom and the ester group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13Cl2NO2 |
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Molecular Weight |
262.13 g/mol |
IUPAC Name |
methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H |
InChI Key |
KDXWQAXABUHDOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl |
Origin of Product |
United States |
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